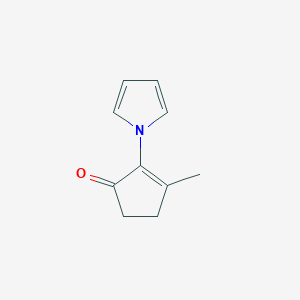
N-Benzyl-N-hydroxy-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-N-hydroxy-2-methoxybenzamide is a chemical compound known for its potential applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a benzyl group, a hydroxy group, and a methoxy group attached to a benzamide core. Its unique structure allows it to participate in a variety of chemical reactions and exhibit distinct biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Benzyl-N-hydroxy-2-methoxybenzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of Lewis acidic ionic liquid immobilized on diatomite earth under ultrasonic irradiation . This green and rapid pathway provides high yields and is eco-friendly. The reaction typically involves the following steps:
Condensation Reaction: Benzoic acid is reacted with benzylamine in the presence of a catalyst.
Hydroxyamination: The intermediate product undergoes hydroxyamination to introduce the hydroxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-Benzyl-N-hydroxy-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzyl alcohol or benzylamine derivatives.
Substitution: Formation of various substituted benzamides.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of N-Benzyl-N-hydroxy-2-methoxybenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes involved in the biosynthesis of photosynthetic pigments, such as protoporphyrinogen IX oxidase (PPO) and 4-hydroxyphenylpyruvate dioxygenase (HPPD).
Pathways Involved: By inhibiting these enzymes, the compound disrupts the biosynthesis of chlorophyll and carotenoids, leading to a bleaching effect in plants.
Comparación Con Compuestos Similares
N-Benzyl-N-hydroxy-2-methoxybenzamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: N-Benzyl-2-methoxybenzamide, N-Hydroxy-2-methoxybenzamide, and N-Benzyl-N-hydroxybenzamide.
Uniqueness: The presence of both benzyl and hydroxy groups in this compound provides it with unique chemical reactivity and biological activity compared to its analogs.
Propiedades
Número CAS |
85407-75-6 |
|---|---|
Fórmula molecular |
C15H15NO3 |
Peso molecular |
257.28 g/mol |
Nombre IUPAC |
N-benzyl-N-hydroxy-2-methoxybenzamide |
InChI |
InChI=1S/C15H15NO3/c1-19-14-10-6-5-9-13(14)15(17)16(18)11-12-7-3-2-4-8-12/h2-10,18H,11H2,1H3 |
Clave InChI |
SEBGERYRHIWYKC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C(=O)N(CC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


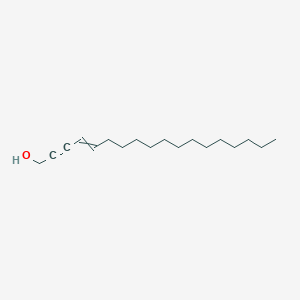

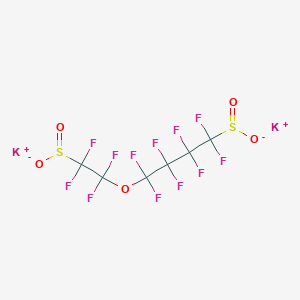
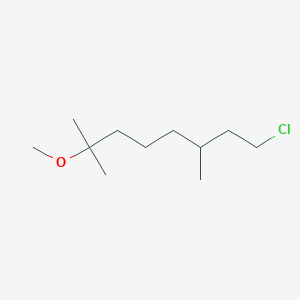
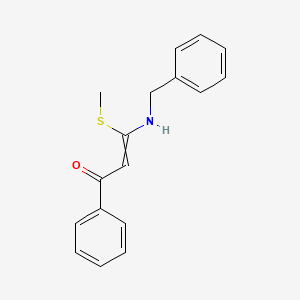
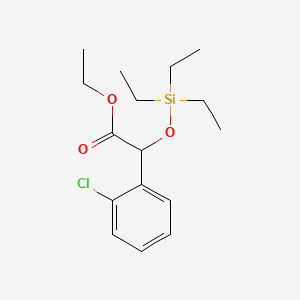
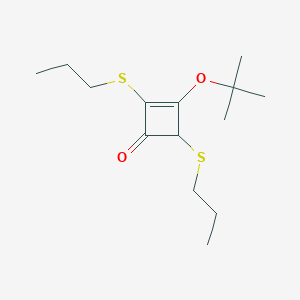

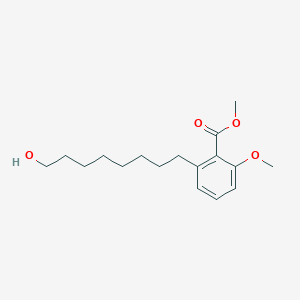
![5-Bromo-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14420418.png)
![Ethanone, 1-[4-(1-phenylethenyl)phenyl]-](/img/structure/B14420422.png)
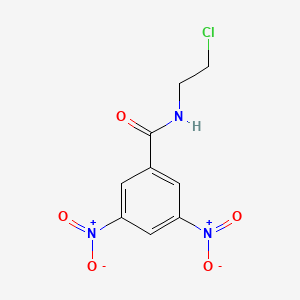
![5-[(4-Nitrophenyl)methylidene]-4-sulfanylidene-1,3-selenazolidin-2-one](/img/structure/B14420424.png)
